molecular formula C10H11NO B3349595 3-(4-Hydroxy-3-methyl-phenyl)propanenitrile CAS No. 22516-99-0

3-(4-Hydroxy-3-methyl-phenyl)propanenitrile

Cat. No. B3349595
CAS RN: 22516-99-0
M. Wt: 161.2 g/mol
InChI Key: HJZKXUMPVHDEBH-UHFFFAOYSA-N
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Description

“3-(4-Hydroxy-3-methyl-phenyl)propanenitrile” is an organic compound with the molecular formula C10H11NO . It is a type of nitrile, which is a class of organic compounds that contain a cyano functional group (C≡N). The compound is characterized by the presence of a hydroxy group (-OH) and a methyl group (-CH3) attached to the phenyl ring .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenyl ring with a hydroxy group (-OH) and a methyl group (-CH3) attached to it. The phenyl ring is further connected to a propanenitrile group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.1±0.0 g/cm3, a boiling point of 357.2±0.0 °C at 760 mmHg, and a flash point of 169.8±0.0 °C . It has a molar refractivity of 46.7±0.0 cm3, a polar surface area of 44 Å2, and a molar volume of 146.7±0.0 cm3 .

Scientific Research Applications

Heterocyclic Compound Synthesis

The compound 3-(4-Hydroxy-3-methyl-phenyl)propanenitrile has been utilized as a key synthon in the synthesis of a variety of heterocyclic compounds. One study demonstrated its application in preparing new indole-containing 1,2,3-triazoles, pyrazoles, and pyrazolo[1,5-a]pyrimidine derivatives, which exhibited significant antimicrobial activities against a range of microorganisms including Gram-negative bacteria, Gram-positive bacteria, and yeast (Behbehani et al., 2011).

Catalysis and Green Chemistry

Another research highlighted the role of this compound in green chemistry, where it was involved in a one-pot, four-component condensation reaction. This process, catalyzed by ZnFe2O4 nanoparticles under solvent-free conditions, led to the synthesis of propanedinitrile and 6-amino-pyrano[2,3-c]pyrazoles derivatives, showcasing the compound's utility in facilitating environmentally benign reactions with excellent yields and short reaction times (Safaei‐Ghomi et al., 2015).

Material Science and Detection Applications

In the field of material science, the compound has been incorporated into novel materials like poly{methyl[3-(2-hydroxy-3,4-difluoro)phenyl]propyl siloxane}, which exhibited high sensitivity and selectivity towards toxic organophosphate vapors such as dimethyl methylphosphonate (DMMP). This application highlights the potential of this compound derivatives in developing advanced sensors for environmental and security purposes (He et al., 2008).

Antimicrobial and Anti-parasitic Research

Furthermore, derivatives of this compound have shown potent antimicrobial and anti-parasitic activities. For instance, a Morita-Baylis-Hillman adduct derived from the compound demonstrated significant inhibitory effects on Trypanosoma cruzi, the causative agent of Chagas disease, indicating its potential in the development of new therapeutic agents (Sandes et al., 2010).

properties

IUPAC Name

3-(4-hydroxy-3-methylphenyl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-8-7-9(3-2-6-11)4-5-10(8)12/h4-5,7,12H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJZKXUMPVHDEBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCC#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801279408
Record name 4-Hydroxy-3-methylbenzenepropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801279408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22516-99-0
Record name 4-Hydroxy-3-methylbenzenepropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22516-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-3-methylbenzenepropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801279408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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